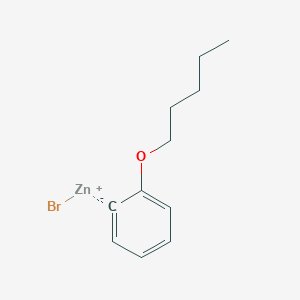
2-n-PentyloxyphenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-n-PentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H15BrOZn. It is used in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-n-PentyloxyphenylZinc bromide can be synthesized through the reaction of 2-n-Pentyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolve 2-n-Pentyloxybromobenzene in dry THF.
- Add zinc dust to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
- The reaction proceeds to form this compound, which can be isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-n-PentyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or diethyl ether.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions. The reactions are conducted under an inert atmosphere with controlled temperatures.
Major Products Formed
Substitution Reactions: The major products are substituted aromatic compounds where the zinc-bromide bond is replaced by the incoming nucleophile.
Coupling Reactions: The major products are biaryl or alkyl-aryl compounds formed through the coupling of this compound with organic halides.
Aplicaciones Científicas De Investigación
2-n-PentyloxyphenylZinc bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized materials and polymers.
Medicinal Chemistry: It is employed in the synthesis of bioactive compounds and drug intermediates.
Catalysis: It serves as a reagent in catalytic processes for the formation of carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of 2-n-PentyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic attack on electrophiles and participation in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the pentyloxy group.
2-n-ButyloxyphenylZinc bromide: Similar but with a butyloxy group instead of a pentyloxy group.
2-n-HexyloxyphenylZinc bromide: Similar but with a hexyloxy group.
Uniqueness
2-n-PentyloxyphenylZinc bromide is unique due to the presence of the pentyloxy group, which can influence its reactivity and selectivity in organic synthesis. The pentyloxy group can provide steric and electronic effects that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C11H15BrOZn |
|---|---|
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
bromozinc(1+);pentoxybenzene |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h4-6,8H,2-3,7,10H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XILJREDPKILDMZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCOC1=CC=CC=[C-]1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


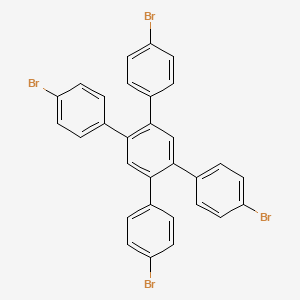
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
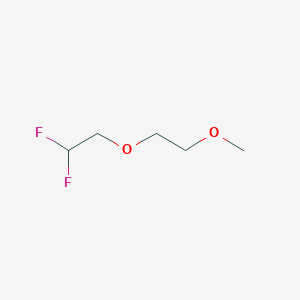
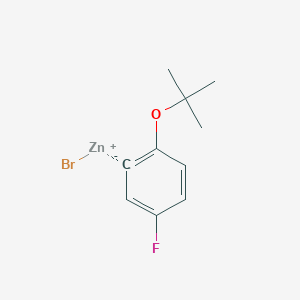
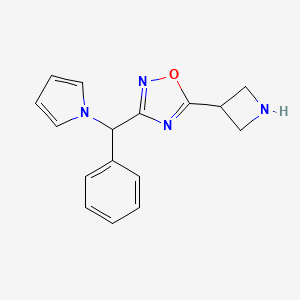


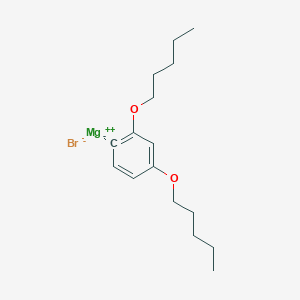
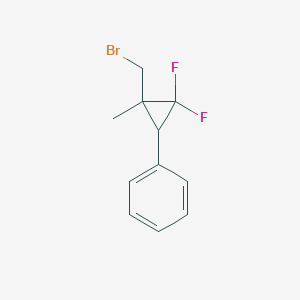
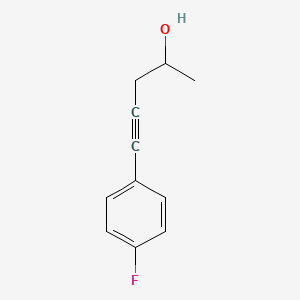
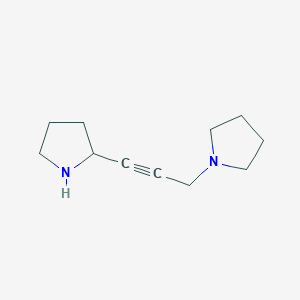
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
![Methyl 3-(3-hydroxy-3-methylbutan-2-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B14885630.png)
